molecular formula C20H17F2N3OS B2680216 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide CAS No. 396721-44-1

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide

Cat. No. B2680216
CAS RN: 396721-44-1
M. Wt: 385.43
InChI Key: ZWOIAHVLVABCOI-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide , are known to have a molecular weight of around 355.4 g/mol . They typically contain elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopic analysis .


Physical And Chemical Properties Analysis

Similar compounds have properties such as a molecular weight of around 423.5 g/mol, a topological polar surface area of 90.7 Ų, and a complexity of 584 .

Scientific Research Applications

Antibacterial Agents

N-(2-(3,5-Dimethylphenyl)-4,6-Dihydro-2H-Thieno[3,4-C]Pyrazol-3-Yl)-2,6-Difluorobenzamide and its analogs have been studied for their potential as antibacterial agents. Notably, certain analogs displayed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial properties at concentrations that are non-toxic to mammalian cells, making them potential candidates for therapeutic applications (Palkar et al., 2017).

Photophysical and Chemosensory Properties

Studies have also focused on the photophysical properties of related compounds. For example, a novel pyrazoline derivative demonstrated positive solvatochromism, indicating its potential as a fluorescent chemosensor for metal ions such as Fe3+. These characteristics suggest applications in molecular sensing and imaging technologies (Khan, 2020).

Supramolecular Liquid Crystals

The compound's derivatives have been used in the development of supramolecular liquid crystals. These materials, containing a 4-aryl-1H-pyrazole unit, show potential for luminescent properties and are of interest in materials science, particularly for their self-assembling and luminescent capabilities in the visible region (Moyano et al., 2013).

Photovoltaic Devices

Further, the derivatives of this compound have been investigated for their application in photovoltaic devices. Copolymers formed with donor segments have shown varied photovoltaic performances, which is a significant area of research in renewable energy technologies (Zhou et al., 2010).

Anti-Inflammatory and Analgesic Properties

Some derivatives have shown promising anti-inflammatory and analgesic activities. This suggests potential therapeutic applications in managing pain and inflammation. Research into these properties could lead to the development of new pharmaceuticals (Abdulla et al., 2014).

properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3OS/c1-11-6-12(2)8-13(7-11)25-19(14-9-27-10-17(14)24-25)23-20(26)18-15(21)4-3-5-16(18)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOIAHVLVABCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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